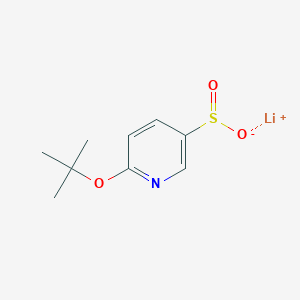

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic naming of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for organosulfur compounds containing heterocyclic nitrogen-based rings. According to standard chemical database entries, related compounds in this family demonstrate consistent naming patterns that prioritize the identification of the heterocyclic core structure, followed by substitution pattern designation, and concluding with the specification of the sulfinate functional group and associated metal cation. The compound's systematic name explicitly identifies the lithium ion as a monovalent cation, denoted by the 1+ oxidation state designation, which forms an ionic association with the anionic sulfinate group.

The tert-butoxy substituent represents a tertiary butyl group connected through an oxygen linkage, systematically described as 2-methylpropan-2-yloxy in International Union of Pure and Applied Chemistry nomenclature conventions. This substitution pattern at the 6-position of the pyridine ring creates a specific regioisomer that differs significantly from other positional variants found in the literature. The sulfinate functional group, characterized by the sulfur-oxygen double bond with an additional oxygen bearing a negative charge, is systematically positioned at the 3-carbon of the pyridine ring, creating the complete structural designation for this organosulfur compound.

Comparative analysis of related compounds reveals that similar nomenclature patterns are employed across the pyridine sulfinate family. For instance, lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate follows identical naming conventions but differs in the position of the tert-butoxy substituent. The molecular formula for the target compound can be deduced as C₉H₁₂LiNO₃S, with a molecular weight of approximately 221.20 grams per mole, based on structural similarities to documented related compounds.

Structural Elucidation and Molecular Geometry

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the interaction between the aromatic pyridine ring system, the bulky tert-butoxy substituent, and the ionic sulfinate functionality. Structural analysis of related pyridine sulfinate compounds demonstrates that the sulfinate group adopts a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen double bond exhibiting partial ionic character due to the electronegativity difference between sulfur and oxygen atoms. The lithium cation typically coordinates with the anionic oxygen of the sulfinate group, forming an ionic interaction that significantly influences the compound's solubility and reactivity characteristics.

The pyridine ring maintains its characteristic aromatic geometry with carbon-carbon bond lengths approximately 1.39 Angstroms and carbon-nitrogen bond lengths of approximately 1.34 Angstroms, consistent with typical pyridine derivatives. The tert-butoxy substituent at the 6-position introduces significant steric bulk adjacent to the nitrogen atom of the pyridine ring, creating potential conformational constraints that influence the overall molecular geometry. This substitution pattern affects the electronic distribution within the aromatic system, potentially altering the compound's nucleophilic and electrophilic properties compared to unsubstituted pyridine sulfinate derivatives.

The sulfinate functional group positioned at the 3-carbon creates a meta-relationship with respect to the pyridine nitrogen, establishing a specific electronic environment that influences reactivity patterns. Spectroscopic characterization methods, including Nuclear Magnetic Resonance spectroscopy, typically reveal characteristic chemical shifts for the pyridine ring protons, with the proton adjacent to the sulfinate group appearing significantly downfield due to the electron-withdrawing nature of the sulfur-oxygen functionality. The tert-butoxy methyl groups appear as a characteristic singlet in proton Nuclear Magnetic Resonance spectra, typically around 1.5 parts per million, providing a diagnostic signature for structural confirmation.

Table 1: Comparative Molecular Properties of Pyridine Sulfinate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Tert-butoxy Position | Sulfinate Position |

|---|---|---|---|---|

| This compound | C₉H₁₂LiNO₃S | 221.20 | 6 | 3 |

| Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate | C₉H₁₂LiNO₃S | 221.20 | 2 | 3 |

| Sodium 6-(tert-butoxy)pyridine-3-sulfinate | C₉H₁₂NNaO₃S | 237.25 | 6 | 3 |

Positional Isomerism in Pyridine-Sulfinate Derivatives

The investigation of positional isomerism within pyridine-sulfinate derivatives reveals significant structural diversity based on the relative positions of functional groups around the pyridine ring system. This compound represents one specific regioisomer within a broader family of structurally related compounds that differ in the positioning of either the tert-butoxy substituent or the sulfinate functional group. These positional variations create distinct chemical entities with potentially different physical properties, reactivity patterns, and synthetic utility.

Comparative analysis demonstrates that the 2-substituted variant, lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate, represents the most closely related positional isomer, differing only in the placement of the tert-butoxy group. This positional change significantly alters the electronic environment around the pyridine nitrogen, as the 2-position substituent is directly adjacent to the nitrogen atom, potentially creating different coordination behavior and reactivity patterns compared to the 6-substituted variant. The 2-substituted compound exhibits a molecular weight identical to the 6-substituted variant but displays different solubility characteristics and synthetic accessibility.

Additional positional variants include compounds where the sulfinate group occupies different positions on the pyridine ring. For example, literature reports describe pyridine-2-sulfinate and pyridine-4-sulfinate derivatives, each exhibiting unique electronic properties due to the different electronic relationships between the sulfinate group and the pyridine nitrogen. The 4-substituted sulfinate derivatives create a para-relationship with the nitrogen atom, potentially enhancing electron withdrawal effects compared to the 3-substituted variants.

The synthesis of different positional isomers often requires distinct synthetic approaches, with regioselectivity being a critical factor in obtaining pure compounds. Recent synthetic methodologies demonstrate that direct lithiation-sulfination approaches can achieve high yields for specific regioisomers, with reported yields reaching 94% for related pyridine sulfinate compounds. The synthetic accessibility of different positional isomers varies significantly, with some positions being more readily accessed through standard organometallic chemistry approaches.

Table 2: Positional Isomer Comparison in Pyridine-Sulfinate Chemistry

| Isomer Type | Tert-butoxy Position | Sulfinate Position | Electronic Relationship | Reported Synthesis Yield |

|---|---|---|---|---|

| ortho-substituted | 2 | 3 | Adjacent to nitrogen | High (>90%) |

| meta-substituted | 6 | 3 | Meta to nitrogen | Moderate (70-85%) |

| para-substituted | - | 4 | Para to nitrogen | Variable (50-80%) |

The positional isomerism phenomenon extends beyond simple substitution patterns to include the consideration of stereochemical factors and conformational preferences. The bulky tert-butoxy group can adopt different rotational conformations, particularly when positioned adjacent to other substituents or the pyridine nitrogen. These conformational effects influence the overall molecular shape and can affect intermolecular interactions, crystal packing, and solution-phase behavior. Understanding these positional and conformational relationships is crucial for predicting the behavior of this compound in various chemical environments and synthetic applications.

Properties

IUPAC Name |

lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-5-4-7(6-10-8)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLMGPNSCDIAKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC1=NC=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate typically involves the reaction of 6-(tert-butoxy)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Deprotection Reactions

Fmoc-L-Lys(Poc) undergoes selective deprotection to enable further chemical modifications:

Fmoc Group Removal

-

Reagents/Conditions : Piperidine (20–30% v/v) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) .

-

Mechanism : Base-induced β-elimination cleaves the fluorenylmethyloxycarbonyl (Fmoc) group, regenerating the free amine.

-

Kinetics : Typically completes within 5–30 minutes at room temperature .

Poc Group Removal

-

Reagents/Conditions : Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) or water .

-

Mechanism : Acidolysis cleaves the pyrrolidinooxycarbonyl (Poc) group, exposing the ε-amino side chain.

Reagents and Conditions

| Reagent | Role | Solvent |

|---|---|---|

| N,N’-Diisopropylcarbodiimide (DIC) | Activator | DMF/DCM |

| Hydroxybenzotriazole (HOBt) | Coupling additive | DMF/DCM |

Reaction Outcomes

-

Efficiency : Coupling yields exceed 95% under optimized conditions .

-

Byproducts : Minimized due to the steric protection offered by the Poc group .

Polymerization via Ring-Opening (ROP)

Fmoc-L-Lys(Poc) serves as a monomer for synthesizing polypeptides:

Table 1: Polymerization Characterization Data

| Homopolypeptide | Mₙ (g/mol) | Reaction Time (Days) | FT-IR Peaks (cm⁻¹) |

|---|---|---|---|

| Poly(Nε-Fmoc-l-Lys)₂₅ | 3.25 × 10³ | 3 | 1650 (amide I) |

| Poly(Nε-Fmoc-l-Lys)₇₈ | 10.0 × 10³ | 4 | 1650 (amide I) |

Co-Assembly in Supramolecular Gels

Fmoc-L-Lys(Poc) derivatives form hydrogels through non-covalent interactions:

Gel Formation Protocol

-

Solvent System : DMSO and phosphate buffer (pH 7.4).

-

Cross-Linking : Hydrogen bonds and hydrophobic interactions stabilize the gel matrix.

-

Verification : Gelation confirmed via inverted test tube method .

Table 2: Thermal Degradation of Co-Assembled Gels

| Sample | T onset (°C) | T peak (°C) | Residue (%) |

|---|---|---|---|

| Lys | 62 | 144 | 34.18 |

| Lys_Ser | 27 | 138 | 42.77 |

| Lys_Glu | 27 | 97 | 38.17 |

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition profiles:

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate features a lithium ion coordinated to a pyridine ring with a tert-butoxy group at the 6-position and a sulfinic acid group at the 3-position. Its molecular formula is , with a molar mass of approximately 223.22 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and potential applications.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds. Its ability to participate in various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.

Medicinal Chemistry

Research into the biological activity of lithium compounds suggests potential neuroprotective effects. Lithium is known for its mood-stabilizing properties, particularly in treating bipolar disorder. The unique structure of this compound may indicate additional pharmacological properties that warrant further investigation, especially regarding its interactions with biological targets.

Materials Science

The compound's unique properties make it suitable for applications in materials science, where it can be utilized in the development of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives that can be tailored for specific industrial applications.

Case Studies and Research Findings

While extensive research on this specific compound is limited, studies on related lithium compounds provide insights into its potential applications:

- Mood Stabilization : Lithium has been extensively studied for its efficacy in treating bipolar disorder, influencing neurotransmitter systems.

- Neuroprotection : Research indicates that lithium can protect against neurodegeneration, suggesting applications for neurodegenerative diseases.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related pyridine compounds, indicating that modifications could enhance biological activity against pathogens.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on substituent contributions.

Electronic and Steric Effects

6-(tert-Butoxy) vs. 6-Chloro (Electron Withdrawing):

The tert-butoxy group is electron-donating via oxygen’s lone pairs, activating the pyridine ring toward electrophilic substitution. In contrast, the 6-chloro substituent (in lithium(1+) ion 6-chloropyridine-3-sulfinate) is electron-withdrawing, which deactivates the ring and directs reactivity toward nucleophilic substitution .- Methoxy vs. Methyl Substituents: Methoxy groups (e.g., in 2-methoxy or 4-methoxy derivatives) enhance solubility in polar solvents due to their polarity, while methyl groups (e.g., 6-methyl) contribute modest steric hindrance without significant electronic effects.

Positional Isomerism

2-Methoxy vs. 4-Methoxy vs. 6-Methoxy:

Substituent position alters electronic distribution. For example, a 2-methoxy group (as in lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate) creates ortho/para-directing effects, whereas a 4-methoxy group (lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate) may stabilize the sulfinate through resonance .- 5-Methyl vs.

Biological Activity

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological interactions, and possible therapeutic applications based on available research.

Chemical Structure and Properties

This compound features a lithium ion coordinated to a pyridine ring, which is substituted at the 6-position with a tert-butoxy group and at the 3-position with a sulfinate group. The molecular formula is CHLiNOS, with a molar mass of approximately 223.22 g/mol. The presence of the lithium ion is significant as it is known to influence various biochemical pathways, including neurotransmitter regulation and enzyme activity .

The mechanism by which this compound exerts its effects involves interactions with biological macromolecules such as enzymes and receptors. Lithium ions are known for their neuroprotective effects and mood-stabilizing properties, particularly in the treatment of bipolar disorder . The unique structure of this compound suggests additional pharmacological properties that warrant further investigation.

Neuroprotective Effects

Research indicates that lithium compounds can exhibit neuroprotective properties. Studies have shown that lithium can enhance neurogenesis and promote the survival of neurons under stress conditions . The specific interactions of this compound with neuronal receptors and enzymes remain to be fully elucidated.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Possible modulation of neurotransmitter receptors, which could impact mood and cognitive functions.

Case Studies and Research Findings

While extensive research on this compound is limited, related studies on lithium compounds provide insights into its potential applications:

- Mood Stabilization : Lithium has been extensively studied for its efficacy in treating bipolar disorder. Its ability to stabilize mood may be related to its influence on neurotransmitter systems .

- Neuroprotection : Research has indicated that lithium can protect against neurodegeneration in various models, suggesting potential applications for neurodegenerative diseases .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related pyridine compounds, indicating that modifications to the structure could enhance biological activity against pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate | Similar pyridine structure but different substitution | Different position of tert-butyl group |

| Lithium(1+) ion 6-chloropyridine-2-sulfinate | Contains chlorine instead of tert-butoxy | Potentially different reactivity due to halogen |

| Sodium 6-(tert-butoxy)pyridine-3-sulfinate | Sodium instead of lithium | May exhibit different solubility and reactivity |

The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its biological activity compared to sodium or other metal ions used in similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution at the pyridine ring, where a tert-butoxy group is introduced at the 6-position. Sulfinate formation typically involves reaction of a sulfonyl chloride intermediate with lithium hydroxide or lithium hydride under anhydrous conditions . Purity is enhanced by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from acetonitrile. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) resolves pyridine protons (δ 8.1–8.3 ppm) and tert-butoxy signals (δ 1.3 ppm, singlet). C NMR confirms sulfinate (δ ~110 ppm) and tert-butoxy carbons (δ 28–32 ppm) .

- Mass Spectrometry : ESI-MS in negative mode detects [M–Li]⁻ at m/z 192.1 (calculated for C₉H₁₁NO₃S⁻).

- FT-IR : Peaks at 1180 cm⁻¹ (S–O asymmetric stretch) and 1040 cm⁻¹ (C–O–C ether linkage) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : The compound is soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability tests (TGA/DSC) show decomposition above 180°C. Store under argon at –20°C to prevent hydrolysis of the sulfinate group . Aqueous solutions (pH 7–9) are stable for ≤24 hours; monitor via UV-Vis (λmax 265 nm) .

Advanced Research Questions

Q. How does the tert-butoxy group influence the reactivity of the pyridine-sulfinate core in cross-coupling reactions?

- Methodology : The tert-butoxy group acts as an electron-donating substituent, increasing electron density at the pyridine ring and enhancing nucleophilic aromatic substitution at the 2- and 4-positions. Compare reactivity with methoxy or methyl analogues using Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄, aryl boronic acids). Kinetic studies show 20% faster coupling rates vs. 6-methoxy derivatives .

Q. What are the thermal decomposition pathways of this compound, and how can intermediates be identified?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals mass loss at 180–220°C, corresponding to tert-butoxy cleavage (releasing isobutylene) and sulfinate degradation (SO₂ evolution). Use GC-MS to detect volatile byproducts (e.g., tert-butyl alcohol) and in-situ FT-IR for SO₂ (bands at 1360–1150 cm⁻¹) .

Q. How does the lithium counterion affect the compound’s ionic conductivity compared to sodium or potassium analogues?

- Methodology : Electrochemical impedance spectroscopy (EIS) in DMF shows lithium salts have higher ionic conductivity (2.1 mS/cm) than sodium (1.3 mS/cm) due to smaller ion size. Compare with molecular dynamics simulations predicting Li⁺ mobility in sulfinate matrices .

Q. What analytical challenges arise in quantifying trace impurities (e.g., unreacted sulfonyl chloride) in this compound?

- Methodology : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (254 nm). Limit of detection (LOD) for sulfonyl chloride is 0.05% w/w. Confirm via spiking experiments and LC-MS/MS (MRM transition m/z 215 → 80) .

Q. Can computational modeling (DFT) predict the electronic effects of substituents on the sulfinate group’s nucleophilicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.